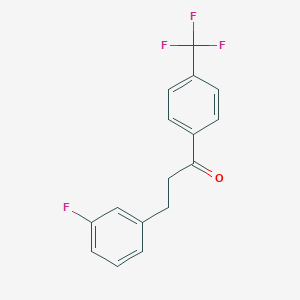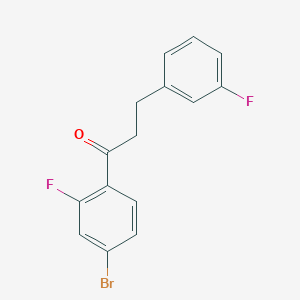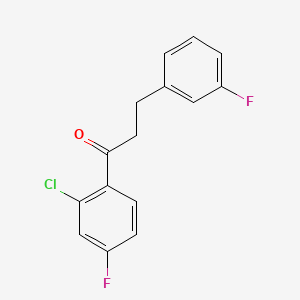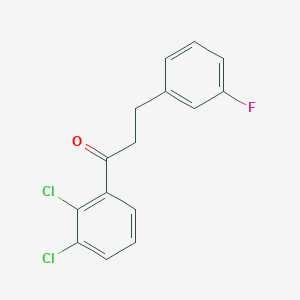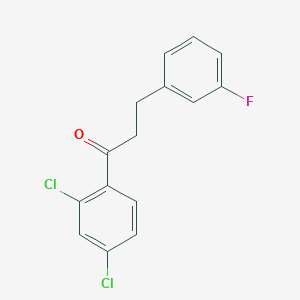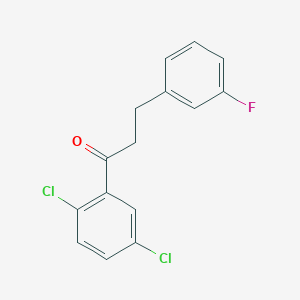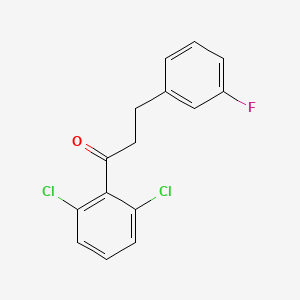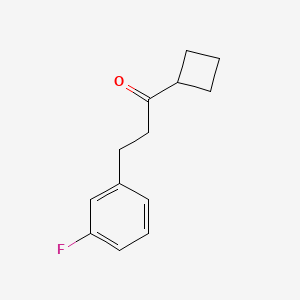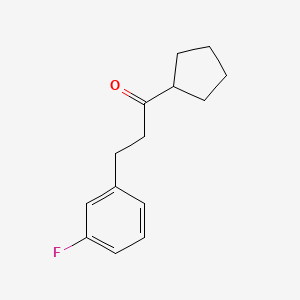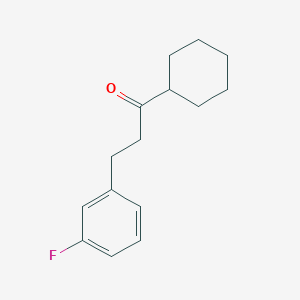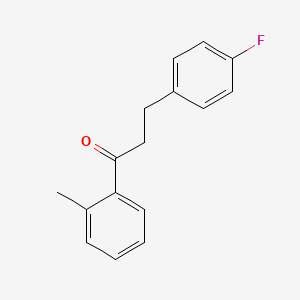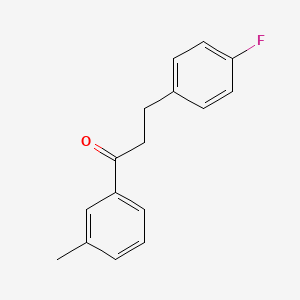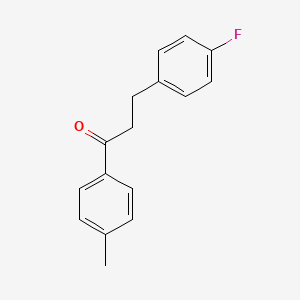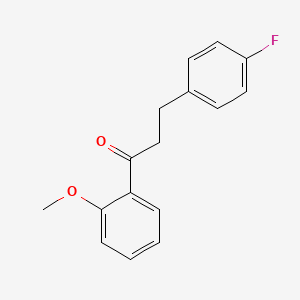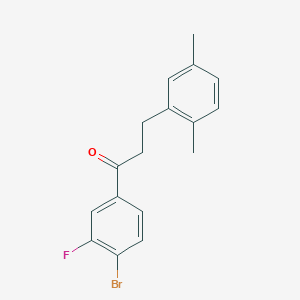
4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
Übersicht
Beschreibung
The compound "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help us understand the potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the synthesis of poly(para-phenylene) derivatives and the multiple arylation of 2-hydroxy-2-methylpropiophenone . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole, involves the use of dibromopropiophenone, which suggests that brominated propiophenones are key intermediates in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of aromatic compounds can be significantly influenced by substituents, as demonstrated by the study of rotational barriers in bromine-substituted fluorenes . Substituents like bromo and fluoro groups can affect the electronic distribution and steric hindrance within a molecule, potentially impacting its reactivity and physical properties. The synthesis and structural analysis of dithienothiophene derivatives also highlight the importance of substituent effects on the optical properties of aromatic compounds .
Chemical Reactions Analysis
Brominated aromatic compounds are often involved in electrophilic substitution reactions, which can be accompanied by rearrangements . The presence of bromo and fluoro substituents in "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" suggests that it may undergo similar reactions. The cathodic reduction of α-bromopropiophenone in an aprotic medium, leading to the formation of furan derivatives, indicates that bromopropiophenones can participate in reductive transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone" can be inferred from related compounds. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) provides information on the solubility and structural homogeneity that can be expected from polymeric materials derived from brominated and alkyl-substituted phenyl compounds . The phase transfer catalyzed polymerization of brominated phenols also sheds light on the reactivity and molecular weight control achievable in polymer synthesis .
Wissenschaftliche Forschungsanwendungen
-
Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide
- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It’s a model organic compound with functionalization that allows facile downhill derivation .
- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
- Results or Outcomes : The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to the environment, and appropriate safety precautions for handling it.
Zukünftige Richtungen
This could involve potential applications for the compound, areas for further research, and possible modifications to its structure to enhance its properties.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRNZIVWVPROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644743 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898753-66-7 | |
| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



